6-Heptynal: A Dual-Function Alkyne-Aldehyde Probe for Chemical Biology
6-Heptynal: A Dual-Function Alkyne-Aldehyde Probe for Chemical Biology
Topic: 6-Heptynal (CAS 67100-10-1) Chemical Properties and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, Chemical Biologists
Executive Summary & Chemical Identity
6-Heptynal (CAS 67100-10-1) is a bifunctional aliphatic aldehyde characterized by a terminal alkyne group. In modern chemical biology and drug discovery, it serves as a critical "minimalist" probe. Its structure combines an electrophilic aldehyde (reactive toward nucleophilic protein residues) with a bioorthogonal alkyne handle (reactive via Click Chemistry). This duality makes it an essential tool for Activity-Based Protein Profiling (ABPP) and the study of Mechanism-Based Inhibition (MBI) of Cytochrome P450 enzymes.
Physicochemical Profile
| Property | Value | Note |
| CAS Number | 67100-10-1 | |
| IUPAC Name | Hept-6-ynal | |
| Formula | ||
| Molecular Weight | 110.15 g/mol | |
| Physical State | Clear to pale yellow liquid | Volatile |
| Boiling Point | ~155–160 °C (est.) | |
| Flash Point | ~42 °C | Flammable |
| Solubility | Soluble in DCM, DMSO, Methanol | Sparingly soluble in water |
| Stability | Air-sensitive (oxidation to acid) | Store under inert gas at -20°C |
Synthesis: The Swern Oxidation Protocol
While 6-heptynal can be synthesized via reduction of esters, the most reliable laboratory-scale method ensuring high purity and preventing over-oxidation (to the carboxylic acid) is the Swern Oxidation of 6-heptyn-1-ol.
Rationale
The Swern oxidation is preferred over chromium-based reagents (like Jones reagent) because it avoids toxic heavy metals and stops selectively at the aldehyde stage without racemization of nearby centers (if present) or over-oxidation.
Detailed Methodology
Reagents: 6-Heptyn-1-ol (1.0 eq), Oxalyl Chloride (1.1 eq), DMSO (2.2 eq), Triethylamine (5.0 eq), Dichloromethane (DCM, anhydrous).
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Activation: In a flame-dried flask under nitrogen, dissolve oxalyl chloride in anhydrous DCM. Cool to -78°C (dry ice/acetone bath).
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DMSO Addition: Add DMSO dropwise. Critical: Control addition rate to maintain temp < -60°C. Stir for 15 mins. The formation of the active chlorodimethylsulfonium salt is rapid.
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Substrate Addition: Add 6-heptyn-1-ol (dissolved in min. DCM) dropwise. Stir for 30–45 mins at -78°C. The alcohol reacts to form the alkoxysulfonium ion intermediate.
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Elimination: Add Triethylamine (TEA) dropwise. This base promotes the intramolecular elimination of dimethyl sulfide (DMS).
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Warm-up: Allow the reaction to warm to room temperature over 1 hour. A thick white precipitate (triethylammonium chloride) will form.
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Workup: Quench with water. Extract with DCM. Wash organic layer with 1M HCl (to remove excess amine), then saturated
, then brine. Dry over . -
Purification: Concentrate carefully (product is volatile). Purify via silica flash chromatography (Hexanes/EtOAc gradient).
Figure 1: Step-wise logic of the Swern Oxidation converting 6-heptyn-1-ol to 6-heptynal.
Mechanism of Action: Dual Reactivity
6-Heptynal acts as a chemical probe through two distinct mechanistic pathways, determined by which functional group engages the biological target.
Pathway A: Mechanism-Based Inhibition (Suicide Substrate)
Terminal alkynes are classic Mechanism-Based Inhibitors (MBI) of Cytochrome P450 enzymes. 6-Heptynal mimics fatty acid metabolites, entering the P450 active site.
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Binding: The hydrophobic chain aligns in the active site.
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Catalytic Activation: The P450 heme-iron (
) attempts to oxidize the terminal alkyne. -
Reactive Intermediate: Instead of stable hydroxylation, the oxidation yields a highly reactive ketene or radical species .
-
Inactivation: This intermediate covalently alkylates the heme porphyrin nitrogen (N-alkylation) or a critical apoprotein residue, irreversibly destroying enzyme activity.
Pathway B: Lipid Peroxidation Profiling (ABPP)
6-Heptynal serves as a structural analog to 4-Hydroxynonenal (4-HNE) and other lipid peroxidation products.
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Protein Tagging: The aldehyde group reacts with nucleophilic lysine or cysteine residues on proteins via Schiff base formation or Michael addition (if conjugated, though 6-heptynal is non-conjugated, it often mimics the initial binding).
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Click Retrieval: The "silent" alkyne handle remains inert during biological labeling.
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Visualization: Post-lysis, the alkyne is reacted with an Azide-Fluorophore (e.g., Azide-Rhodamine) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to visualize the tagged proteome.
Figure 2: Divergent mechanistic pathways of 6-Heptynal in enzymatic inhibition vs. protein profiling.
Applications in Drug Discovery[5][6][7]
Profiling Lipid Peroxidation Targets
Oxidative stress generates reactive lipid aldehydes (LALs). 6-Heptynal is used as a "Clickable" probe to map the "electrophile proteome." By treating cells with 6-heptynal, researchers can identify which proteins are susceptible to modification by lipid aldehydes, a key step in understanding neurodegenerative diseases where lipid peroxidation is prevalent.
Cytochrome P450 Stability Assays
In drug development, metabolic stability is crucial. 6-Heptynal is used as a reference inhibitor to test the susceptibility of specific CYP isoforms (particularly those processing fatty acids like CYP2E1 or CYP4A) to mechanism-based inactivation. It helps define the structure-activity relationship (SAR) for alkyne-containing drug candidates.
Safety & Handling (SDS Summary)
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Hazards: Flammable liquid (Category 3). Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).
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Storage: Must be stored under inert atmosphere (Argon/Nitrogen) at -20°C . The aldehyde is prone to autoxidation to 6-heptynoic acid if exposed to air.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber.
References
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PubChem. (2025). 6-Heptynal Compound Summary. National Library of Medicine. [Link]
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Swern, D., et al. (1978).[1] "Oxidation of alcohols by 'activated' dimethyl sulfoxide. A preparative, steric and mechanistic study." Journal of Organic Chemistry. [Link]
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Cravatt, B. F., et al. (2008).[2] "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. [Link]
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Ortiz de Montellano, P. R. (2015). "Cytochrome P450-activated prodrugs." Future Medicinal Chemistry. [Link]
